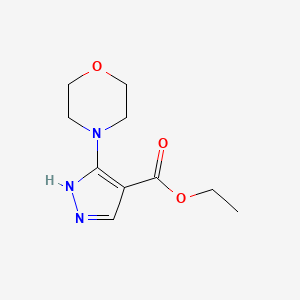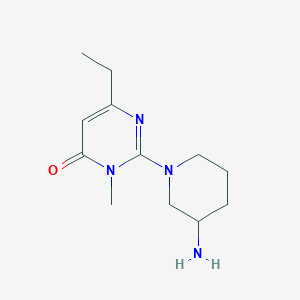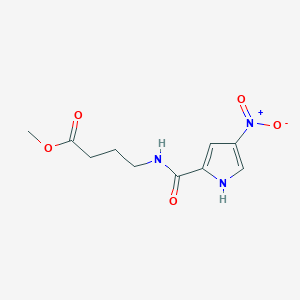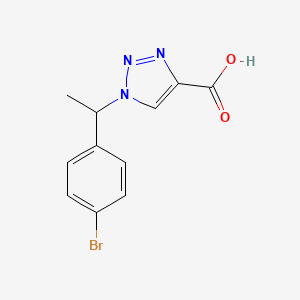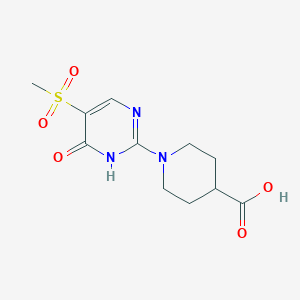
3-Cyclopropyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Additionally, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which can be oxidized to yield pyrazoles .
Industrial Production Methods
Industrial production methods for pyrazoles often involve scalable and efficient processes. For example, low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand can catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles . These methods offer high selectivity and wide substrate scope, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The vinyl group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Iodine and Ammonium Hydroxide: For iodination reactions.
Bromine: For in situ oxidation of pyrazoline intermediates.
Ruthenium Catalysts: For dehydrogenative coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, iodination can yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .
Aplicaciones Científicas De Investigación
3-Cyclopropyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole has various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Cyclopropyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole include other substituted pyrazoles, such as:
3,5-Dimethylpyrazole: Known for its use in coordination chemistry and as a ligand in catalysis.
4-Iodopyrazole: Used in the synthesis of heterobiaryls and other complex molecules.
1,3,5-Trisubstituted Pyrazoles: Commonly studied for their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties
Propiedades
Número CAS |
1956328-22-5 |
|---|---|
Fórmula molecular |
C9H11IN2 |
Peso molecular |
274.10 g/mol |
Nombre IUPAC |
3-cyclopropyl-5-ethenyl-4-iodo-1-methylpyrazole |
InChI |
InChI=1S/C9H11IN2/c1-3-7-8(10)9(6-4-5-6)11-12(7)2/h3,6H,1,4-5H2,2H3 |
Clave InChI |
PVDFVPBOBFBQJL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)C2CC2)I)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



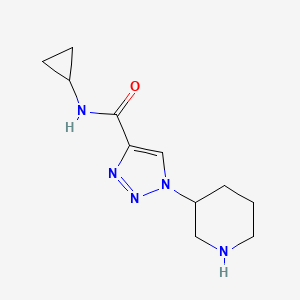
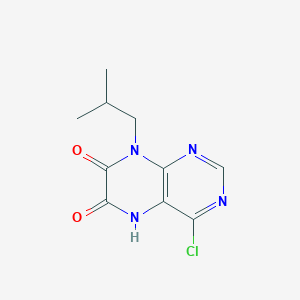
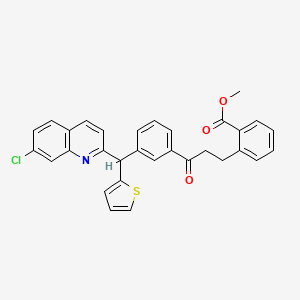
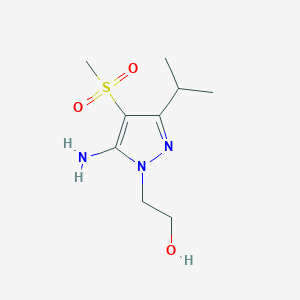

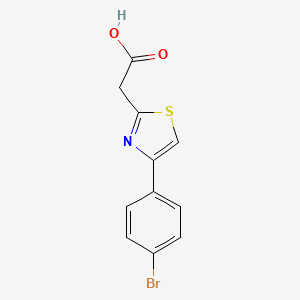

![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11777885.png)
